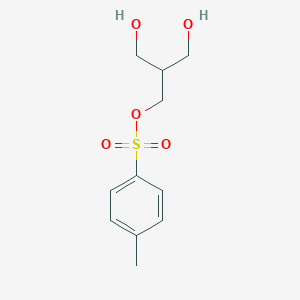
3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H16O5S and a molecular weight of 260.31 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a hydroxymethyl group, and a methylbenzenesulfonate group. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-2-(hydroxymethyl)propyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonation reactions.
Industry: In industrial applications, it can be used in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The hydroxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate
- 2-Hydroxy-3-(hydroxymethyl)propyl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate has a unique combination of functional groups that enhance its reactivity and versatility in chemical reactions. The presence of both hydroxy and hydroxymethyl groups allows for a wider range of chemical modifications and applications.
Properties
Molecular Formula |
C11H16O5S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
[3-hydroxy-2-(hydroxymethyl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-9-2-4-11(5-3-9)17(14,15)16-8-10(6-12)7-13/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
AWZFKBOQMUHKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B12992590.png)
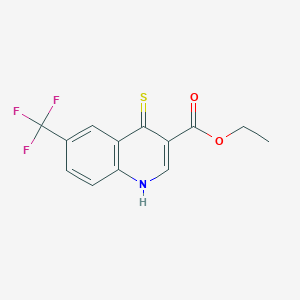
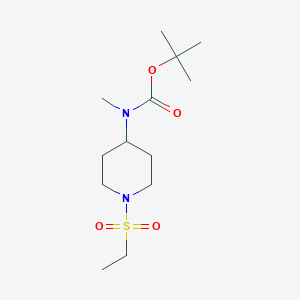
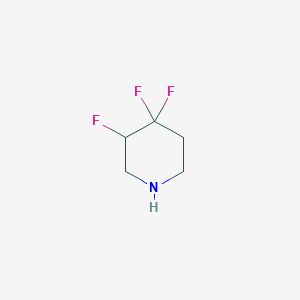

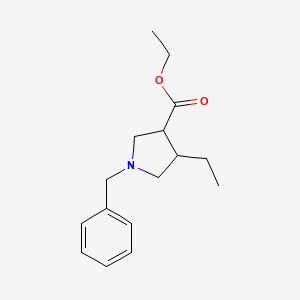
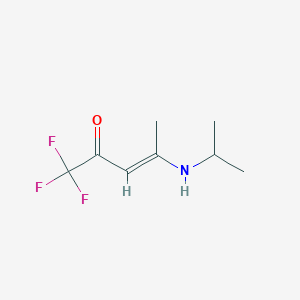
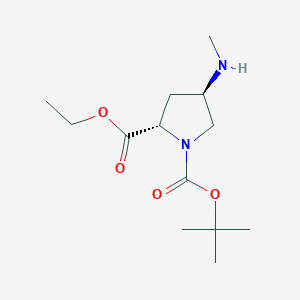
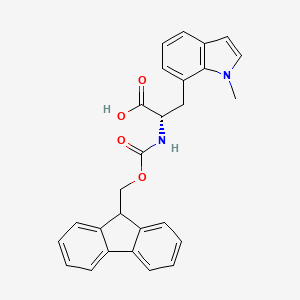
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)

